2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate

Description

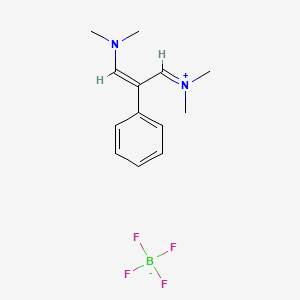

2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate is a cationic trimethinium salt characterized by a central trimethinium core substituted with two dimethylamino groups and a phenyl ring. Its tetrafluoroborate (BF₄⁻) counterion enhances stability and solubility in polar aprotic solvents. This compound is typically synthesized via formylation reactions or condensation of precursors such as chloroacetic acid derivatives . Its structural uniqueness lies in the conjugation of the trimethinium system with electron-donating dimethylamino groups, which imparts distinct electronic properties, making it relevant in organic synthesis and materials science.

Properties

IUPAC Name |

[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N2.BF4/c1-14(2)10-13(11-15(3)4)12-8-6-5-7-9-12;2-1(3,4)5/h5-11H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFPSUQLFZYRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C=C(C=[N+](C)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CN(C)/C=C(\C=[N+](C)C)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate typically involves the condensation reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in ethanol at reflux . This method is efficient and yields high-purity products. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s quality.

Chemical Reactions Analysis

2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of complex organic molecules. Its ability to act as a ligand allows it to participate in coordination chemistry, facilitating the formation of metal complexes that are essential for various synthetic pathways.

-

Reactivity : 2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate can undergo oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Can yield different oxidation products depending on the conditions used.

- Reduction : Common reducing agents can convert it into various reduced derivatives.

- Substitution : The compound can engage in nucleophilic substitution reactions with diverse reagents.

Biology

- Metalloprotein Studies : Due to its ability to form stable complexes with metals, this compound is useful in studying metalloproteins and other biological systems that contain metal ions. Understanding these interactions can provide insights into enzymatic mechanisms and biological pathways.

- Potential Biological Activities : Research is ongoing to explore its potential biological activities, including antimicrobial properties. Preliminary studies suggest that derivatives of trimethinium salts may exhibit activity against certain pathogens .

Medicine

- Drug Development : The compound is being investigated for its potential use in drug development. Its unique structural features allow for modifications that could lead to new pharmaceuticals targeting specific biological pathways or diseases .

- Pharmaceutical Intermediates : It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of medications with improved efficacy and safety profiles.

Industry

- Dyes and Pigments Production : In industrial applications, this compound is utilized in the production of dyes and pigments due to its stability and reactivity under various conditions.

Case Study 1: Synthesis of Metal Complexes

A study demonstrated the synthesis of metal complexes using this compound as a ligand. The resulting complexes showed enhanced catalytic activity in organic transformations, highlighting the compound's utility in coordination chemistry.

Case Study 2: Antimicrobial Activity Investigation

Another research effort focused on evaluating the antimicrobial properties of derivatives derived from this compound. Results indicated moderate activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for organic synthesis; ligand in coordination chemistry |

| Biology | Metalloprotein studies; potential antimicrobial activity |

| Medicine | Drug development; pharmaceutical intermediates |

| Industry | Production of dyes and pigments |

Mechanism of Action

The mechanism by which 2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metals, which can then participate in catalytic cycles or other chemical processes. These interactions often involve the coordination of the compound’s nitrogen atoms to the metal center, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

a) 1,3-Bis(dimethylamino)trimethinium Salts with Different Counterions The choice of counterion significantly impacts solubility, stability, and reactivity. Arnold et al. (1996) synthesized analogous salts with ClO₄⁻, BF₄⁻, and PF₆⁻ counterions:

- Perchlorate (ClO₄⁻) : Higher solubility in polar solvents but poses explosion risks.

- Hexafluorophosphate (PF₆⁻) : Superior thermal stability but lower solubility in common solvents compared to BF₄⁻.

- Tetrafluoroborate (BF₄⁻) : Balances solubility and stability, making it preferred for synthetic applications .

b) 2-Chloro-1,3-bis(dimethylamino)trimethinium Hexafluorophosphate Replacing the phenyl group with chlorine alters electronic properties. The chloro derivative exhibits stronger electron-withdrawing effects, reducing conjugation efficiency. However, PF₆⁻ enhances stability in acidic conditions, contrasting with BF₄⁻’s sensitivity to hydrolysis .

c) 3,6-Bis(dimethylamino)-9-(substituted)acridinium Tetrafluoroborate This acridinium salt shares the dimethylamino substituents but features a larger aromatic system. The extended conjugation enhances photostability and redox activity, making it suitable for photocatalytic applications, unlike the trimethinium derivative’s narrower use in condensation reactions .

Physicochemical Properties

| Compound | Counterion | Melting Point (°C) | Solubility (CH₃CN) | Stability in Air | Key Application |

|---|---|---|---|---|---|

| 2-Phenyl-1,3-bis(dimethylamino)trimethinium BF₄⁻ | BF₄⁻ | 180–185 (dec.) | High | Moderate | Condensation reactions |

| 2-Chloro analog (PF₆⁻) | PF₆⁻ | 195–200 | Moderate | High | Acid-catalyzed reactions |

| Vinamidinium PF₆⁻ | PF₆⁻ | 210–215 | Low | High | Multicomponent couplings |

Stability and Reactivity

- Hygroscopicity: Unlike amidinium salts, dimethylamino-substituted trimethinium salts (e.g., the target compound) are non-hygroscopic, simplifying handling .

- Acid Sensitivity : The BF₄⁻ counterion decomposes under strong acidic conditions, whereas PF₆⁻ derivatives remain intact, limiting the trimethinium salt’s utility in low-pH environments .

Biological Activity

2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant case studies and research findings.

- Molecular Formula : C13H18BF4N2

- Molecular Weight : 290.10 g/mol

- IUPAC Name : this compound

Synthesis

The compound can be synthesized through various methods, including the reaction of dimethylamine with appropriate phenyl derivatives in the presence of tetrafluoroboric acid. A convenient preparation method was reported in the literature, yielding high purity and efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL depending on the bacterial strain tested .

Cytotoxicity

The compound's cytotoxic effects have been assessed in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human cancer cells, particularly in breast and prostate cancer models. The IC50 values were reported to be in the low micromolar range (10-20 µM), indicating potent activity against these cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve disruption of cellular membranes and interference with metabolic pathways. Its quaternary ammonium structure enhances lipophilicity, allowing it to penetrate lipid membranes effectively, leading to cell lysis or apoptosis in susceptible cells .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies after treatment with the compound at concentrations as low as 8 µg/mL. The study concluded that this compound could be a potential candidate for developing new antimicrobial agents .

Study 2: Cancer Cell Apoptosis

A recent study investigated the effect of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Flow cytometry analysis revealed that treatment with 15 µM of the compound resulted in a substantial increase in early apoptotic cells compared to control groups. This suggests that this compound may be effective in targeting specific cancer cells while sparing normal cells .

Applications

Due to its biological activity, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Agriculture : Possible use as a biopesticide due to its antimicrobial properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires solvent selection (e.g., CH₂Cl₂ or MeCN), controlled heating, and stoichiometric ratios of reactants like BF₃·OEt₂ or Selectfluor. Purification via silica gel column chromatography or recrystallization enhances purity. Yield improvements depend on reaction time optimization (e.g., 3 days for similar compounds) and removal of byproducts like triethylammonium chloride . Structural confirmation should employ ¹H/¹³C/¹⁹F NMR and mass spectrometry (MS) .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and counterion interactions. High-resolution MS validates molecular weight, while IR spectroscopy identifies functional groups. Thermal stability can be assessed via melting point analysis and differential scanning calorimetry (DSC) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks. Waste must be segregated and disposed via certified hazardous waste services. Emergency procedures (e.g., spill containment) should align with IUPAC safety guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility or thermodynamic data for this compound across studies?

- Methodological Answer : Cross-validate data using IUPAC-recommended methods, such as gravimetric analysis for solubility or calorimetry for thermodynamic parameters. Compare results with primary literature and assess experimental conditions (e.g., solvent purity, temperature control). Discrepancies may arise from impurities or measurement errors; replicate studies under standardized conditions are advised .

Q. What strategies are recommended for elucidating reaction mechanisms involving this compound in catalytic or photochemical applications?

- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT or MD simulations) can identify intermediates and transition states. Spectroscopic techniques like UV-Vis or EPR may reveal electronic or radical pathways .

Q. How can computational methods enhance the understanding of this compound’s electronic properties and reactivity?

- Methodological Answer : Density functional theory (DFT) calculations predict charge distribution, frontier molecular orbitals (HOMO/LUMO), and non-covalent interactions (e.g., π-stacking). Molecular dynamics (MD) simulations model solvent effects. Pair computational results with experimental data (e.g., X-ray crystallography) to validate predictions .

Data Analysis and Experimental Design

Q. What experimental controls are critical for ensuring reproducibility in studies using this compound?

- Methodological Answer : Include blank reactions (without the compound) to identify side reactions. Use internal standards (e.g., tetramethylsilane for NMR) for instrument calibration. Document solvent batch numbers, reaction temperatures, and stirring rates. Replicate experiments across multiple batches to assess variability .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH or temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to extreme pH (acidic/basic buffers) or temperatures (40–80°C). Monitor degradation via HPLC or LC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Compare results with thermodynamic data (ΔH, ΔS) for mechanistic insights .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.